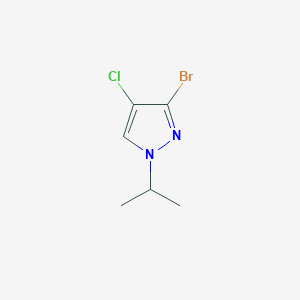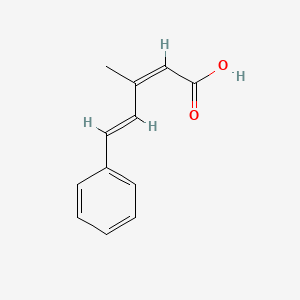
(2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid is an organic compound characterized by its unique structural features, including a conjugated diene system and a phenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and acetone.
Aldol Condensation: The initial step involves an aldol condensation reaction between benzaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to form a conjugated enone.
Wittig Reaction: The conjugated enone is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the (2Z,4E)-diene system.
Hydrolysis: Finally, the ester group is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the conjugated diene system to a saturated alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Bromine in acetic acid for bromination of the phenyl ring.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated alkanes.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
(2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a selective inhibitor of root gravitropic bending in plants.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-5-phenylpenta-2,4-dienoic acid: Shares a similar diene system but differs in the position of the methyl group.
(2Z,4E)-2-hydroxymuconic acid: Contains a hydroxyl group and a similar conjugated diene system.
Uniqueness
(2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C12H12O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)/b8-7+,10-9- |
InChI Key |
QBUCMPDJJMSFCR-GOJKSUSPSA-N |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC(=O)O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


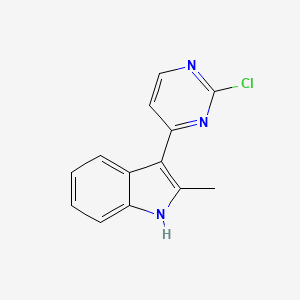

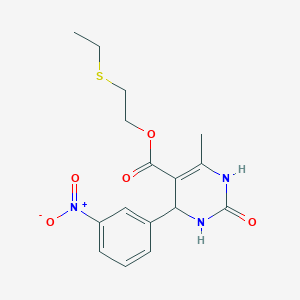
![N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B15045329.png)
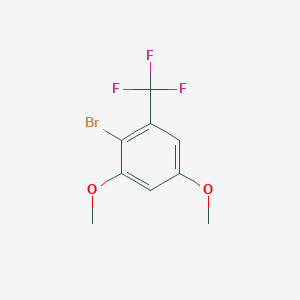
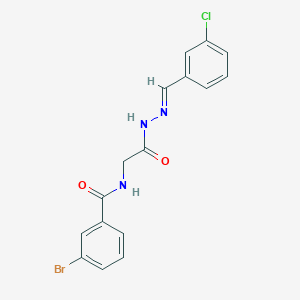
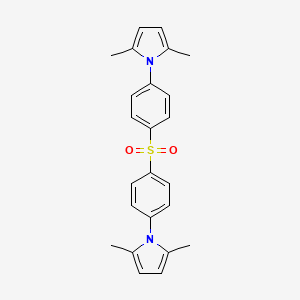
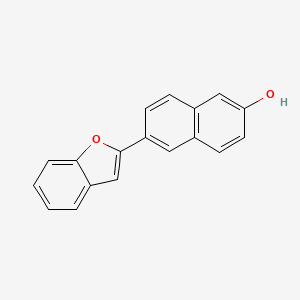
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15045351.png)


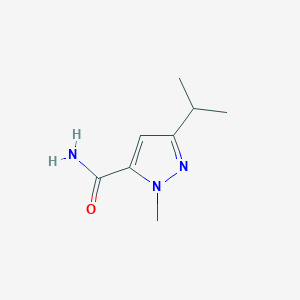
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl diethylcarbamodithioate](/img/structure/B15045396.png)
